molecular formula C10H14N2O4 B132115 Porphobilinogen CAS No. 487-90-1

Porphobilinogen

货号: B132115
CAS 编号: 487-90-1
分子量: 226.23 g/mol
InChI 键: QSHWIQZFGQKFMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Diagnostic Applications

Acute Intermittent Porphyria (AIP)
PBG is significantly elevated in patients with AIP, a genetic disorder caused by a deficiency in porphobilinogen deaminase (PBGD). The measurement of urinary PBG levels is a primary diagnostic tool for AIP. Elevated levels are indicative of an acute attack, and timely diagnosis is critical for management.

  • Diagnostic Testing : Urine tests for PBG can confirm AIP during symptomatic phases. Plasma levels of PBG and aminolevulinic acid (ALA) are also assessed to distinguish between different types of porphyrias .

Case Study Analysis
A study analyzing six cases of AIP highlighted the variability in symptoms, including abdominal pain and neurological deficits, which were correlated with elevated urinary PBG levels. For instance, one patient presented with seizures and confusion, ultimately leading to a diagnosis based on urine tests showing high PBG concentrations .

Research Applications

Biochemical Pathway Studies
PBG serves as a model compound in studying the heme biosynthesis pathway. Research has focused on understanding the enzymatic activity involved in converting PBG into hydroxymethylbilane through the action of PBGD. This pathway is critical for elucidating metabolic disorders related to heme synthesis .

  • Enzyme Activity Measurement : Studies have shown that measuring PBGD activity can provide insights into genetic variations and enzymatic deficiencies associated with porphyrias .

Pharmacological Research

Potential Therapeutic Targets
Recent studies suggest that manipulating PBG levels could have therapeutic implications in treating conditions associated with heme metabolism disorders. For example, targeting the enzymes involved in PBG metabolism may offer new avenues for drug development aimed at managing AIP and other porphyrias .

  • Drug Interaction Studies : Research indicates that certain medications can precipitate acute attacks in AIP patients by affecting PBG levels. Understanding these interactions is vital for developing safer therapeutic protocols .

Case Studies and Findings

Case Study Patient Symptoms Urinary PBG Level Diagnosis
Case 1Abdominal pain, seizures1:80 titreAIP
Case 2Autonomic instability1:10 titreAIP
Case 3Neurological deficitsElevatedAIP

These case studies illustrate the diverse presentations of AIP and emphasize the importance of urinary PBG testing in clinical diagnostics.

生化分析

Biochemical Properties

Porphobilinogen is involved in porphyrin metabolism . It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme this compound deaminase . This process involves interactions with enzymes and other biomolecules, which are crucial for the synthesis of critical substances like hemoglobin and chlorophyll .

Cellular Effects

The role of this compound in cellular processes is primarily related to its function in the biosynthesis of porphyrins . These porphyrins, such as hemoglobin and chlorophyll, play vital roles in cellular functions. Hemoglobin is essential for oxygen transport in red blood cells, while chlorophyll is crucial for photosynthesis in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into hydroxymethyl bilane by the enzyme this compound deaminase . This process is a part of the porphyrin biosynthesis pathway, which leads to the production of vital substances like hemoglobin and chlorophyll .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of porphyrins . The stability and degradation of this compound would be dependent on the conditions of the laboratory setting.

Dosage Effects in Animal Models

It is known that this compound is a key intermediate in the biosynthesis of porphyrins, which are essential for various biological functions .

Metabolic Pathways

This compound is a part of the porphyrin biosynthesis pathway . It is generated from aminolevulinate (ALA) by the enzyme ALA dehydratase, and then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This pathway involves interactions with various enzymes and cofactors .

Transport and Distribution

Given its role in the biosynthesis of porphyrins, it is likely that it is transported to sites where these biosynthesis processes occur .

Subcellular Localization

Given its role in the biosynthesis of porphyrins, it is likely localized to the sites where these biosynthesis processes occur . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

生物活性

Porphobilinogen (PBG) is a key intermediate in the biosynthesis of heme, playing a crucial role in various biological processes. Its biological activity is primarily studied in the context of porphyrias, particularly acute intermittent porphyria (AIP), where its accumulation leads to significant clinical manifestations. This article delves into the biochemical characteristics, clinical implications, and therapeutic approaches related to PBG.

1. Biochemical Role of this compound

This compound is synthesized from two molecules of 5-aminolevulinic acid (ALA) through the action of the enzyme ALA dehydratase (also known as this compound synthase). This reaction is pivotal in the heme biosynthetic pathway, which is essential for the production of hemoglobin and various cytochromes.

Table 1: Key Enzymatic Reactions Involving PBG

Reaction Enzyme Product
ALA + ALA → PBGALA dehydrataseThis compound
PBG + PBG + PBG + PBG → HemeThis compound deaminaseHeme precursor

Acute Intermittent Porphyria (AIP)

AIP is a genetic disorder caused by a deficiency in this compound deaminase (PBGD), leading to elevated levels of PBG and ALA in the urine. The clinical presentation includes severe abdominal pain, neurological symptoms, and psychiatric disturbances.

Case Study:
A notable case involved a 30-year-old woman who presented with severe abdominal pain and psychiatric symptoms. Urinary PBG levels were found to be significantly elevated at 44 mg/24 hours, compared to the normal range of 0-4 mg/24 hours, confirming the diagnosis of AIP .

Table 2: Clinical Symptoms Associated with AIP

Symptom Description
Abdominal PainSevere and intermittent, may mimic acute abdomen
Neurological SymptomsPeripheral neuropathy, seizures, and psychosis
HyponatremiaCommonly observed during acute attacks

3. Biochemical Characterization

Recent studies have utilized advanced techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to characterize enzyme-substrate interactions involving PBGD. These studies reveal that mutations in PBGD affect its enzymatic activity and stability, which can lead to increased levels of porphyrin precursors like PBG .

4. Therapeutic Approaches

The management of AIP focuses on alleviating symptoms and preventing attacks. This includes:

  • Avoidance of Triggers: Patients are advised to avoid certain medications and stressors that can precipitate an attack.
  • Enzyme Replacement Therapy: Research into recombinant human PBGD (rhPBGD) shows promise in reducing urinary levels of PBG during acute attacks .
  • Supportive Care: Treatment may involve pain management and addressing electrolyte imbalances.

5. Research Findings

Research has shown that elevated urinary excretion of this compound is a hallmark of acute porphyric crises. Studies indicate that during acute attacks, urinary PBG levels can increase dramatically, necessitating rapid diagnostic testing for effective management .

Table 3: Summary of Research Findings on Urinary PBG Levels

Study Findings
Vogeser et al. (2011)Developed a rapid test for urinary PBG determination; confirmed high accuracy .
Chhabra et al. (2020)Documented clinical symptoms correlating with elevated urinary PBG in patients with AIP .

属性

IUPAC Name

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHWIQZFGQKFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060070
Record name Porphobilinogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Porphobilinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

487-90-1
Record name Porphobilinogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Porphobilinogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Porphobilinogen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Porphobilinogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PORPHOBILINOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Porphobilinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Porphobilinogen
Reactant of Route 2
Porphobilinogen
Reactant of Route 3
Porphobilinogen
Reactant of Route 4
Porphobilinogen
Reactant of Route 5
Porphobilinogen
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Porphobilinogen
Customer
Q & A

ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as this compound deaminase) []. This enzyme catalyzes the sequential condensation of four this compound molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].

ANone: A deficiency in this compound deaminase leads to the accumulation of this compound and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].

ANone: The molecular formula of this compound is C10H14N2O4. It has a molecular weight of 226.23 g/mol.

ANone: this compound reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].

ANone: this compound is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.

ANone: this compound is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.

ANone: While this compound itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which this compound or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].

ANone: As this compound is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.

ANone: Elevated levels of this compound in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect this compound in urine, but quantitative measurements and additional tests are necessary for confirmation [].

ANone: Yes, in addition to urinary this compound, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., this compound deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].

ANone: Quantitative measurement of this compound typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].

ANone: These aspects are not directly relevant to the provided research on this compound, which primarily focuses on its biological role and clinical significance.

ANone: The discovery of this compound as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in this compound formation and its subsequent conversion to porphyrins []. Additionally, the recognition of this compound's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].

ANone: The study of this compound has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human this compound deaminase exemplifies the translational potential of such collaborations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。